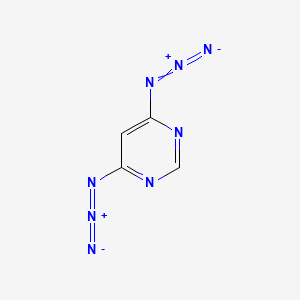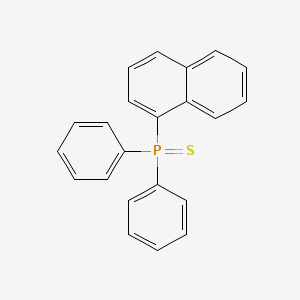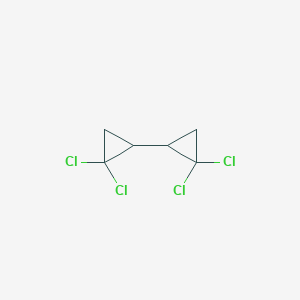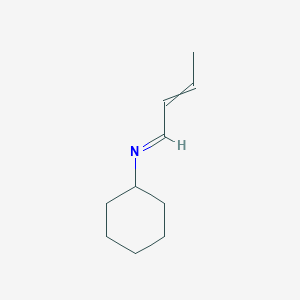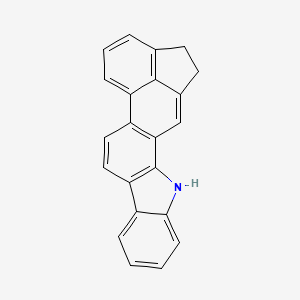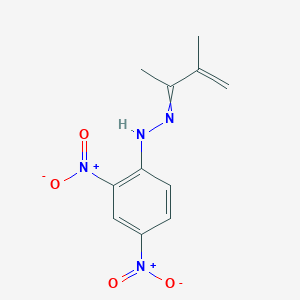![molecular formula C5H4N4O B14748662 3H-Pyrimido[5,4-C][1,2,5]oxadiazine CAS No. 655-61-8](/img/structure/B14748662.png)
3H-Pyrimido[5,4-C][1,2,5]oxadiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrimido[5,4-C][1,2,5]oxadiazine is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure
Méthodes De Préparation
The synthesis of 3H-Pyrimido[5,4-C][1,2,5]oxadiazine typically involves the reaction of hydrazides with carbonyl compounds under acidic or basic conditions. One common method includes the treatment of hydrazides with sulfuric acid or sodium hydroxide in a suitable solvent like dimethylformamide (DMF) . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
3H-Pyrimido[5,4-C][1,2,5]oxadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace specific atoms or groups within the compound.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like DMF or dichloromethane, and controlled temperatures. Major products formed from these reactions include various substituted derivatives and fused ring systems .
Applications De Recherche Scientifique
3H-Pyrimido[5,4-C][1,2,5]oxadiazine has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Medicine: Research has shown its potential in developing drugs for treating bacterial infections and other diseases.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 3H-Pyrimido[5,4-C][1,2,5]oxadiazine involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their function and leading to the death of bacterial cells .
Comparaison Avec Des Composés Similaires
3H-Pyrimido[5,4-C][1,2,5]oxadiazine can be compared with other similar compounds such as pyrimido[4,5-e][1,3,4]oxadiazine and triazolopyrimido[4,5-e][1,3,4]oxadiazine. These compounds share similar core structures but differ in their substituents and biological activities. For example, triazolopyrimido[4,5-e][1,3,4]oxadiazine derivatives have shown higher antiproliferative activities against cancer cell lines compared to this compound . The unique structural features of this compound, such as its specific ring fusion and substituent positions, contribute to its distinct chemical reactivity and biological properties.
Propriétés
Numéro CAS |
655-61-8 |
|---|---|
Formule moléculaire |
C5H4N4O |
Poids moléculaire |
136.11 g/mol |
Nom IUPAC |
3H-pyrimido[5,4-c][1,2,5]oxadiazine |
InChI |
InChI=1S/C5H4N4O/c1-4-5(7-2-6-1)8-3-10-9-4/h1-2H,3H2 |
Clé InChI |
NMYFNJYZZCEXLB-UHFFFAOYSA-N |
SMILES canonique |
C1N=C2C(=NO1)C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



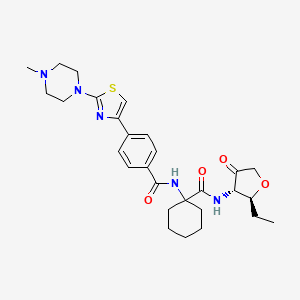
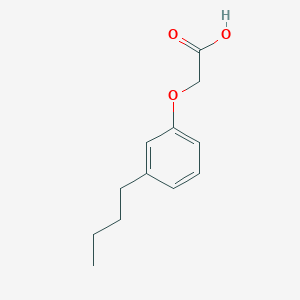

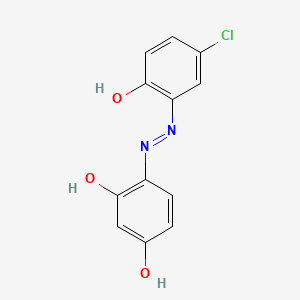
![9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14748617.png)
![[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B14748620.png)

